1-苯磺酰基-1H-吲哚-4-硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

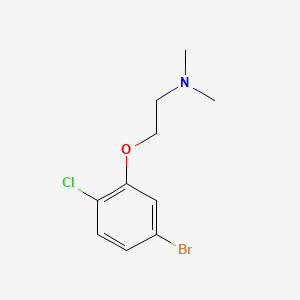

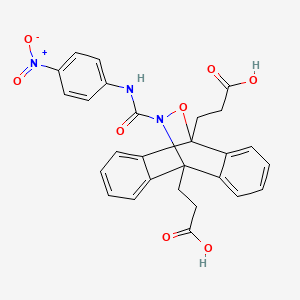

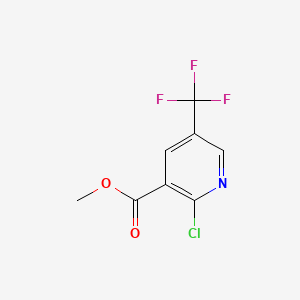

1-Benzenesulfonyl-1H-indole-4-boronic acid is a chemical compound with the molecular formula C14H12BNO4S and a molecular weight of 301.13 g/mol . It belongs to the class of boronic acids, which are versatile compounds used in various synthetic and medicinal chemistry applications.

Synthesis Analysis

The synthesis of 1-Benzenesulfonyl-1H-indole-4-boronic acid involves several steps. While specific synthetic routes may vary, a common approach includes the reaction of an appropriate indole derivative with a boronic acid reagent. The sulfonyl group is then introduced using suitable reagents. Detailed synthetic procedures can be found in relevant literature .

Molecular Structure Analysis

The compound’s molecular structure consists of an indole ring fused with a boronic acid moiety. The benzenesulfonyl group is attached to the indole nitrogen, resulting in a unique arrangement. The boronic acid functionality allows for potential interactions with other molecules, making it valuable for cross-coupling reactions and drug discovery .

Chemical Reactions Analysis

1-Benzenesulfonyl-1H-indole-4-boronic acid participates in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions. In these reactions, it serves as a boron source, enabling the formation of carbon-carbon bonds. Researchers have explored its utility in constructing complex organic molecules and designing novel pharmaceuticals .

Physical And Chemical Properties Analysis

科学研究应用

Drug Synthesis

This compound is utilized in the synthesis of tubulin inhibitors like VERU-111 analogs, which are significant in cancer treatment research. It serves as a key intermediate in creating these complex molecules .

Chemical Research

In chemical research, it’s used for the preparation of arenes via palladium-catalyzed Suzuki cross-coupling reactions, a pivotal method for forming carbon-carbon bonds .

Biological Activity

Indole derivatives, including those related to 1-Benzenesulfonyl-1H-indole-4-boronic acid, exhibit a range of biological activities such as anti-inflammatory, anticancer, and antimicrobial effects. They are crucial in the development of new therapeutic agents .

Sensing Applications

Boronic acids, a group to which this compound belongs, are widely used in the detection of diols and anions. They serve as molecular receptors in novel sensing methods, both optical and electrochemical .

作用机制

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis and drug discovery .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the compound acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, a palladium catalyst forms a bond with an electrophilic organic group. In transmetalation, the organoboron compound (like our compound) transfers an organic group to the palladium .

Pharmacokinetics

It’s worth noting that the stability of boronic acids and their esters can be a concern in pharmacological applications .

Result of Action

The primary result of the action of 1-Benzenesulfonyl-1H-indole-4-boronic acid is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction is fundamental in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials .

Action Environment

The efficacy and stability of 1-Benzenesulfonyl-1H-indole-4-boronic acid, like other boronic acids, can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction conditions, such as the choice of solvent, temperature, and the presence of a base, can affect the efficiency of the reaction . Additionally, the stability of boronic acids can be influenced by factors such as pH and temperature .

属性

IUPAC Name |

[1-(benzenesulfonyl)indol-4-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BNO4S/c17-15(18)13-7-4-8-14-12(13)9-10-16(14)21(19,20)11-5-2-1-3-6-11/h1-10,17-18H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLZYWJFKKTOPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C=CN(C2=CC=C1)S(=O)(=O)C3=CC=CC=C3)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674263 |

Source

|

| Record name | [1-(Benzenesulfonyl)-1H-indol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256358-55-0 |

Source

|

| Record name | [1-(Benzenesulfonyl)-1H-indol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methoxypyrido[2,3-b]pyrazine](/img/structure/B567755.png)

![Benzyl n-[(2s)-4-methyl-1-[[(2r)-4-methyl-1-[[(2s)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate](/img/structure/B567761.png)